Cas no 61724-04-7 (Neutral Dark Brown Brl)

Neutral Dark Brown Brl structure
Neutral Dark Brown Brl structure
Product Name:Neutral Dark Brown Brl
Numero CAS:61724-04-7
MF:C44H40P2
MW:630.735933303833
CID:90114
PubChem ID:4366894
Update Time:2025-04-18

Neutral Dark Brown Brl Proprietà chimiche e fisiche

Nomi e identificatori

    • Neutral Dark Brown Brl
    • Acid Brown 21
    • Acid Brown BRL
    • Polfalan Brown TLN
    • Acid Brown 21
    • 139139-93-8
    • (S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • PHOSPHINE,[(1R)-5,5',6,6',7,7',8,8'-OCTAHYDRO[1,1'-BINAPHTHALENE]-2,2'-DIYL]BIS[DIPHENYL-
    • (R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BINAPHTHYL
    • 61724-04-7
    • FT-0728384
    • ETHYL3-CYANOPYRIDINE-2-CARBOXYLATE
    • (R)-H8-BINAP
    • E75998
    • Phosphine, [(1R)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[diphenyl-
    • (R)-H8-BINAP, >=94%
    • J-007240
    • 2,2'-bis-(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • (S)-H8-BINAP, technical grade
    • (r)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl
    • Phosphine, 1,1'-[(1S)-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl-
    • (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (S)-(-)-H8-BINAP
    • ANSOKCGDSQQISA-UHFFFAOYSA-N
    • CS-0086808
    • H8-BINAP
    • SCHEMBL665033
    • 139139-86-9
    • (R)-(+)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl (R)-H8-BINAP
    • (S)-H8-BINAP
    • AKOS015917585
    • D94504
    • J-007241
    • [1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane
    • Inchi: 1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2
    • Chiave InChI: ANSOKCGDSQQISA-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC2CCCCC=2C=1C1=C(C=CC2CCCCC1=2)P(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 349.10977
  • Massa monoisotopica: 630.261
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 7
  • Complessità: 797
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2
  • XLogP3: 11.7

Proprietà sperimentali

  • Punto di ebollizione: 745.626 °C at 760 mmHg
  • Punto di infiammabilità: 433.022 °C
  • PSA: 112.73
  • LogP: 8.62760
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.